![molecular formula C16H14ClNO2 B3051823 N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide CAS No. 36271-03-1](/img/structure/B3051823.png)
N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides have been synthesized by the chloroacetylation of 2-amino-5-chlorobenzophenone which was further reacted with substituted phenylpiperazine .Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide analogs, including compounds like CBBA and MCBA, have been studied for their photochemical and thermochemical properties. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, molecular docking studies indicate their potential binding interactions with enzymes like Cyclooxygenase 1 (COX1), suggesting possible pharmaceutical applications (Mary et al., 2020).
Synthesis and Structural Properties
The synthesis and structure of various analogs of this compound have been extensively studied. For example, compounds like 2-benzoyl-N-phenyl-2-(1,2,4-triazol-1-yl)thioacetamide have been synthesized and their structures determined through methods like X-ray diffraction. These studies reveal details about intermolecular interactions and potential biological activities (Li Fa-qian et al., 2005).
Biological Activity and Potential Drug Applications
Various derivatives of this compound have been synthesized and investigated for their biological activities. For example, N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide has shown potential as an inhibitor of CCR2 and CCR9 receptor functions. The molecular structure of such compounds often includes intramolecular hydrogen bonds and face-to-face interactions between aromatic groups, contributing to their biological activity (Valkonen et al., 2008).
Spectral and Electronic Properties
The electronic and spectral properties of this compound derivatives have been analyzed using various spectroscopic techniques. Studies often include DFT calculations, UV-Vis, NMR, and IR spectroscopy to understand the electronic structure and potential applications in areas like photovoltaics and pharmaceuticals (Demir et al., 2016).
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(19)18(2)15-9-8-13(17)10-14(15)16(20)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMOCWGDHLDWPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337038 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36271-03-1 | |
Record name | N-(2-Benzoyl-4-chlorophenyl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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